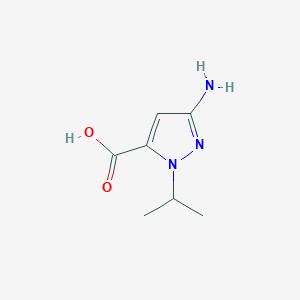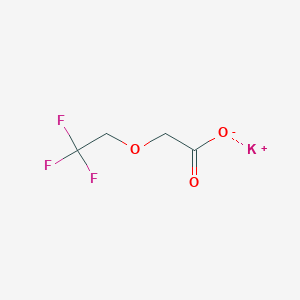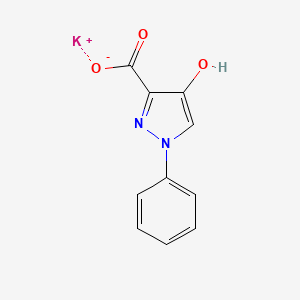![molecular formula C10H12NNaO5S2 B3373487 Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate CAS No. 1007012-31-8](/img/structure/B3373487.png)
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
Overview
Description
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate, also known as MTS-Na or MTS reagent, is a chemical compound that has gained significant attention in scientific research. MTS-Na is a sulfhydryl-specific reagent that is used to modify and study the function of proteins.
Scientific Research Applications
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate is widely used in scientific research to study the function of proteins. The sulfhydryl-specific reactivity of this compound allows it to modify cysteine residues in proteins, which can alter protein function. This compound has been used to study the structure and function of ion channels, receptors, enzymes, and other proteins. It has also been used in drug discovery research to identify compounds that can modulate protein function.
Mechanism of Action
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate reacts specifically with sulfhydryl groups on cysteine residues in proteins. The reaction forms a covalent bond between the this compound molecule and the cysteine residue, which can alter protein function. The modification can be reversible or irreversible depending on the specific protein and reaction conditions.
Biochemical and Physiological Effects:
This compound can have a variety of biochemical and physiological effects depending on the protein being studied and the specific modification that is made. For example, this compound can alter the gating of ion channels, the binding of ligands to receptors, or the activity of enzymes. These modifications can have downstream effects on cellular signaling, metabolism, and other physiological processes.
Advantages and Limitations for Lab Experiments
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has several advantages for lab experiments. It is a highly specific reagent that can target specific cysteine residues in proteins. It is also relatively easy to use and can be applied to a variety of proteins and experimental systems. However, this compound has some limitations. It can only modify cysteine residues, which limits its applicability to proteins that do not contain cysteine. It can also have off-target effects if not used carefully, which can complicate data interpretation.
Future Directions
There are several future directions for research on Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate. One area of interest is the development of new this compound derivatives that can modify specific cysteine residues in proteins. Another area of interest is the use of this compound in combination with other reagents to study protein function. Finally, this compound could be used in drug discovery research to identify compounds that can modulate protein function in a specific way.
properties
IUPAC Name |
sodium;2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2.Na/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11;/h1-2H,3-7H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFXGKHEDNHGMC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)

![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)






![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)

![Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate](/img/structure/B3373516.png)
